molecular formula C25H52 B14617010 9,13-Dimethyltricosane CAS No. 60696-27-7

9,13-Dimethyltricosane

Cat. No.: B14617010
CAS No.: 60696-27-7
M. Wt: 352.7 g/mol
InChI Key: GRUCJXIKHFHPPI-UHFFFAOYSA-N
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Description

9,13-Dimethyltricosane is a branched alkane belonging to the dimethylalkane (DMA) family, characterized by a 23-carbon backbone (tricosane) with methyl groups at positions 9 and 12. It is identified in geological and biological samples, such as cyanobacterial mats and insect cuticular hydrocarbons, through gas chromatography-mass spectrometry (GC-MS) . Its structural specificity arises from enzymatic synthesis in organisms, where methyl branch positions influence physicochemical properties like retention indices (RIs) and biological activity .

Properties

CAS No.

60696-27-7

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

9,13-dimethyltricosane

InChI

InChI=1S/C25H52/c1-5-7-9-11-13-14-16-18-21-25(4)23-19-22-24(3)20-17-15-12-10-8-6-2/h24-25H,5-23H2,1-4H3

InChI Key

GRUCJXIKHFHPPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)CCCC(C)CCCCCCCC

Origin of Product

United States

Preparation Methods

The synthesis of 9,13-Dimethyltricosane can be achieved through various organic synthesis routes. One common method involves the alkylation of tricosane with methylating agents under controlled conditions. Industrial production methods may involve the catalytic hydrogenation of precursor compounds or the use of Grignard reagents to introduce the methyl groups at specific positions on the tricosane chain .

Chemical Reactions Analysis

9,13-Dimethyltricosane undergoes several types of chemical reactions, including:

Scientific Research Applications

9,13-Dimethyltricosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,13-Dimethyltricosane in biological systems involves its interaction with specific receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptors that detect the presence of the compound, leading to signal transduction pathways that result in the observed behaviors .

Comparison with Similar Compounds

Structural Isomers and Homologues

Key structural analogues of 9,13-Dimethyltricosane include:

  • 3,9-Dimethyltricosane : Methyl branches at C3 and C7.
  • 5,9-Dimethyltricosane : Methyl branches at C5 and C8.
  • 11,15-Dimethylheptacosane : A homologue with a 27-carbon chain and branches at C11 and C13.

These compounds share the same dimethylalkane backbone but differ in chain length and branch positions, leading to distinct chromatographic and spectral profiles .

Table 1: Structural and Chromatographic Properties
Compound Molecular Formula Branch Positions Retention Index (RI) Biological Source
This compound C₂₅H₅₀ 9, 13 ~2409 (avg) Cyanobacterial mats
3,9-Dimethyltricosane C₂₅H₅₀ 3, 9 2350–2370 Synthetic standard
5,9-Dimethyltricosane C₂₅H₅₀ 5, 9 2295–2310 Modern cyanobacterial mats
11,15-Dimethylheptacosane C₂₉H₅₈ 11, 15 2650–2675 Geological samples

Physicochemical Properties

  • Retention Indices : Branch position significantly impacts RIs. For example, 5,9-Dimethyltricosane elutes 115 Kovats units earlier than n-alkanes of the same molecular weight due to increased branching near the chain center .
  • Mass Spectral Fragmentation : Dominant fragment ions arise from cleavage near methyl branches. For this compound, fragments at m/z 85 and 113 indicate branching at C9 and C13, whereas 3,9-Dimethyltricosane shows peaks at m/z 71 and 99 .

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